

# EGIS-11150 and Risperidone: A Comparative Analysis in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical profiles of EGIS-11150, an investigational antipsychotic compound, and risperidone, a widely prescribed atypical antipsychotic. The following sections present a comprehensive overview of their receptor binding affinities, efficacy in animal models of schizophrenia predictive of positive, negative, and cognitive symptoms, and the underlying signaling pathways.

### **Executive Summary**

EGIS-11150 is a novel antipsychotic candidate with a distinct pharmacological profile, demonstrating high affinity for multiple serotonin and adrenergic receptors, and moderate affinity for dopamine D2 receptors.[1] Preclinical evidence suggests its potential to address not only the positive and negative symptoms of schizophrenia but also the cognitive deficits, a significant unmet need in current therapies.[1] Risperidone, a benzisoxazole derivative, is an established atypical antipsychotic that primarily acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors.[2][3] This guide consolidates available preclinical data to facilitate a direct comparison of these two compounds.

#### **Receptor Binding Affinity**

The receptor binding profiles of EGIS-11150 and risperidone reveal key differences in their molecular targets, which likely underlie their distinct pharmacological effects. EGIS-11150



exhibits a broader spectrum of high-affinity interactions, particularly with adrenergic receptors, compared to risperidone.

| Receptor Subtype | EGIS-11150 (Ki, nM)  | Risperidone (Ki, nM) |
|------------------|----------------------|----------------------|
| Dopamine D2      | 120[4]               | 3.13 - 3.2[2][5]     |
| Serotonin 5-HT2A | 3.1[4]               | 0.16 - 0.2[2][5]     |
| Serotonin 5-HT7  | 9[4]                 | -                    |
| Adrenergic α1    | 0.5[4]               | 0.8[2]               |
| Adrenergic α2a   | Moderate Affinity[1] | 7.54[2]              |
| Adrenergic α2c   | 13[4]                | -                    |
| Histamine H1     | -                    | 2.23[2]              |

Note: A lower Ki value indicates a higher binding affinity. Data for some receptors for EGIS-11150 were not quantitatively available.

## Efficacy in Preclinical Models of Schizophrenia

Both EGIS-11150 and risperidone have been evaluated in various animal models designed to mimic the core symptom domains of schizophrenia.

#### **Models of Positive Symptoms**

Phencyclidine (PCP)-Induced Hypermotility: This model assesses the ability of a compound to counteract the psychostimulant effects of PCP, an NMDA receptor antagonist that induces psychosis-like symptoms in humans.



| Compound                              | Species                                                                                       | Doses Tested                   | Key Findings                                                                         |
|---------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------|
| EGIS-11150                            | Mice                                                                                          | 0.01 - 0.3 mg/kg (i.p.)<br>[1] | Effective in reducing PCP-induced hypermotility.[1]                                  |
| Risperidone                           | Rats                                                                                          | 0.8 - 2.4 mg/kg (p.o.)<br>[6]  | Dose-dependently inhibited PCP-induced hyperlocomotion and stereotyped behaviors.[6] |
| 0.002 mg/kg<br>(inhibitory dose50)[7] | More potent in blocking PCP-induced locomotion compared to amphetamine-induced locomotion.[7] |                                |                                                                                      |

#### **Models of Negative Symptoms**

Social Withdrawal Test: This model evaluates the pro-social effects of a compound in animals exhibiting social deficits, mimicking the social withdrawal seen in schizophrenia.

| Compound    | Species | Doses Tested                   | Key Findings                                             |
|-------------|---------|--------------------------------|----------------------------------------------------------|
| EGIS-11150  | Rats    | 0.01 - 0.3 mg/kg (i.p.)<br>[1] | Reported to be effective in a social withdrawal test.[1] |
| Risperidone | -       | -                              | Data not available in the searched context.              |

#### **Models of Cognitive Deficits**

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. Both compounds have been investigated for their potential to improve cognitive function in various animal models.



Prepulse Inhibition (PPI) Deficit: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses a compound's ability to restore this gating function.

| Compound    | Species     | Doses Tested                                                        | Key Findings                                                       |
|-------------|-------------|---------------------------------------------------------------------|--------------------------------------------------------------------|
| EGIS-11150  | Mice & Rats | 0.01 - 0.1 mg/kg (i.p.)<br>in mice; 0.1 - 1 mg/kg<br>(i.p.) in rats | Restored PCP-<br>induced PPI deficits in<br>both rats and mice.[8] |
| Risperidone | Rats        | 0.3 - 3 mg/kg                                                       | Effective in restoring a dizocilpine-induced PPI deficit.[9]       |

Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

| Compound                    | Species                                                                                               | Doses Tested            | Key Findings                                                                               |
|-----------------------------|-------------------------------------------------------------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------|
| EGIS-11150                  | Rats                                                                                                  | 0.01 - 0.3 mg/kg (i.p.) | Reported to have pro-<br>cognitive activity in the<br>novel object<br>recognition test.[1] |
| Risperidone                 | Rats                                                                                                  | 0.1 mg/kg (i.p.)[2]     | Successfully reversed MK-801-induced cognitive deterioration in the NOR test.[2]           |
| 0.2 and 0.5 mg/kg<br>(i.p.) | Selectively reversed<br>the novel object<br>discrimination deficit<br>in isolation-reared<br>rats.[3] |                         |                                                                                            |

Passive Avoidance Learning: This task evaluates long-term memory based on a fear-motivated response.



| Compound    | Species | Doses Tested            | Key Findings                                                    |
|-------------|---------|-------------------------|-----------------------------------------------------------------|
| EGIS-11150  | Rats    | 0.01 - 0.3 mg/kg (i.p.) | Showed pro-cognitive activity in passive-avoidance learning.[1] |
| Risperidone | -       | -                       | Data not available in the searched context.                     |

Radial Arm Maze Test: This maze is used to assess spatial learning and working memory.

| Compound               | Species                                                                                       | Doses Tested            | Key Findings                                                                                                                 |
|------------------------|-----------------------------------------------------------------------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------|
| EGIS-11150             | Rats                                                                                          | 0.01 - 0.3 mg/kg (i.p.) | Reported to have procognitive activity in the radial maze test.[1]                                                           |
| Risperidone            | Rats                                                                                          | 0.1 mg/kg (p.o.)        | Significantly reduced<br>the number of errors<br>made during the<br>retention phase of a<br>delayed radial maze<br>task.[10] |
| 0.3 and 1 mg/kg (p.o.) | Did not reverse MK-801-induced impairment of learning and memory in the radial-arm maze test. |                         |                                                                                                                              |

## **Signaling Pathways and Mechanism of Action**

The therapeutic and side-effect profiles of EGIS-11150 and risperidone are dictated by their interactions with various neurotransmitter receptors and the subsequent modulation of intracellular signaling cascades.

#### **Risperidone Signaling Pathways**



Risperidone's primary mechanism of action involves the potent blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][3]

- Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, risperidone is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][11]
- Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and may also mitigate the extrapyramidal side effects associated with D2 blockade.[3]



Click to download full resolution via product page

Risperidone's primary mechanism of action.

#### **EGIS-11150 Signaling Pathways**

EGIS-11150 acts as a functional antagonist at adrenergic  $\alpha$ 1,  $\alpha$ 2c, serotonin 5-HT2A, and dopamine D2 receptors, and as an inverse agonist at 5-HT7 receptors.[1] This multi-receptor



profile suggests a more complex mechanism of action.

- Multi-Receptor Antagonism: The combined antagonism at D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics. The additional modulation of adrenergic and 5-HT7 receptors may contribute to its procognitive effects and potentially a favorable side-effect profile.
- 5-HT7 Inverse Agonism: Inverse agonism at 5-HT7 receptors is a distinguishing feature of EGIS-11150 and has been linked to pro-cognitive effects in preclinical models.



Click to download full resolution via product page



EGIS-11150's multi-receptor antagonism.

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

#### Phencyclidine (PCP)-Induced Hypermotility

This test is widely used to screen for antipsychotic potential.

- Animals: Typically male mice or rats.
- Procedure:
  - Animals are habituated to the testing environment (e.g., an open-field arena).
  - The test compound (e.g., EGIS-11150 or risperidone) or vehicle is administered at a specified time before the test.
  - PCP is administered to induce hyperlocomotion.
  - Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.
- Endpoint: A significant reduction in PCP-induced hypermotility by the test compound compared to the vehicle-treated group is indicative of antipsychotic-like activity.

## Prepulse Inhibition (PPI) of the Acoustic Startle Response

This paradigm assesses sensorimotor gating.





Click to download full resolution via product page

Prepulse Inhibition experimental workflow.

- Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect the whole-body startle reflex.
- Procedure:
  - The animal is placed in the startle chamber and allowed to acclimate.
  - A series of trials are presented, including:
    - Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.
    - Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).
    - No-stimulus trials: Background noise only.



- The amplitude of the startle response is measured for each trial.
- Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulsepulse trials compared to pulse-alone trials. Restoration of a drug-induced (e.g., by PCP or apomorphine) PPI deficit is indicative of antipsychotic efficacy.

#### **Novel Object Recognition (NOR) Test**

This test evaluates recognition memory.

- Apparatus: An open-field arena.
- Procedure:
  - Habituation: The animal is allowed to explore the empty arena.
  - Familiarization/Training Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
  - Inter-trial Interval (ITI): A delay of a specified duration.
  - Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
- Endpoint: A discrimination index (DI) or preference for the novel object is calculated. A higher
  DI indicates better recognition memory. Compounds that reverse a drug-induced (e.g., by
  MK-801) deficit in novel object recognition are considered to have pro-cognitive effects.

#### Conclusion

The preclinical data available to date suggest that EGIS-11150 is a promising antipsychotic candidate with a unique pharmacological profile that may offer advantages over existing treatments, particularly in the domain of cognitive enhancement. Its broad receptor activity, including 5-HT7 inverse agonism, distinguishes it from risperidone. While risperidone is a well-established and effective antipsychotic, its impact on cognitive symptoms is less pronounced.



Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of EGIS-11150 and risperidone. The data presented in this guide provide a solid foundation for researchers and drug development professionals to inform future investigations into novel therapeutic strategies for schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult Rats Treated with Risperidone during Development Are Hyperactive PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed Spatial Win-shift Test on Radial Arm Maze [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Lurasidone reverses MK-801-induced impairment of learning and memory in the Morris water maze and radial-arm maze tests in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of antipsychotics on a delayed radial maze task in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic oral treatment with risperidone impairs recognition memory and alters brainderived neurotrophic factor and related signaling molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [EGIS-11150 and Risperidone: A Comparative Analysis in Preclinical Schizophrenia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671139#comparing-egis-11150-and-risperidone-in-schizophrenia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com